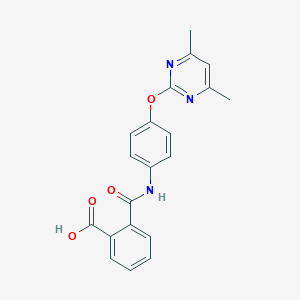
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one, also known as LY294002, is a synthetic compound that has been widely used in scientific research as a selective inhibitor of phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is involved in various cellular processes, including cell growth, proliferation, differentiation, and survival. The inhibition of PI3K pathway by LY294002 has been shown to have significant effects on cellular functions and has been used in many studies to investigate the underlying mechanisms of various diseases.
Mécanisme D'action
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one selectively inhibits the PI3K pathway by binding to the ATP-binding site of the PI3K catalytic subunit, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to the inhibition of downstream signaling pathways, including the Akt/mTOR pathway, which regulates cell growth, survival, and metabolism.
Biochemical and Physiological Effects
Studies have shown that 7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has significant effects on various cellular functions, including cell cycle progression, apoptosis, autophagy, and metabolism. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit inflammation and oxidative stress, and improve insulin sensitivity in diabetic models. Moreover, it has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has several advantages as a research tool, including its high selectivity for the PI3K pathway, its ability to penetrate the cell membrane and inhibit intracellular signaling, and its low toxicity. However, it also has some limitations, including its potential off-target effects, its short half-life, and its poor solubility in aqueous solutions.
Orientations Futures
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been widely used in scientific research, and its potential therapeutic applications have been explored in various diseases. However, there are still many unanswered questions regarding its mechanism of action and its potential side effects. Future research directions may include the development of more potent and selective PI3K inhibitors, the investigation of the role of PI3K pathway in aging and longevity, and the exploration of the potential combination therapies with 7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one in cancer and other diseases.
Méthodes De Synthèse
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one was first synthesized by Vlahos et al. in 1994 using a multi-step process involving the reaction of 7-hydroxycoumarin with 2-isopropylphenol, followed by the reaction with morpholine and trifluoroacetic anhydride. The final product was purified by column chromatography and characterized by NMR and mass spectrometry.
Applications De Recherche Scientifique
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one has been widely used in scientific research as a tool to study the PI3K pathway and its role in various cellular processes and diseases. It has been used in vitro and in vivo studies to investigate the underlying mechanisms of cancer, diabetes, inflammation, and neurodegenerative diseases.
Propriétés
Nom du produit |
7-hydroxy-3-(2-isopropylphenoxy)-8-(4-morpholinylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one |
|---|---|
Formule moléculaire |
C24H24F3NO5 |
Poids moléculaire |
463.4 g/mol |
Nom IUPAC |
7-hydroxy-8-(morpholin-4-ylmethyl)-3-(2-propan-2-ylphenoxy)-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C24H24F3NO5/c1-14(2)15-5-3-4-6-19(15)32-22-20(30)16-7-8-18(29)17(13-28-9-11-31-12-10-28)21(16)33-23(22)24(25,26)27/h3-8,14,29H,9-13H2,1-2H3 |
Clé InChI |
XFAPOIFYFUSGQY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F |
SMILES canonique |
CC(C)C1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-3-{[butyl(ethyl)amino]methyl}-2-methylquinolin-4-ol](/img/structure/B255378.png)

![3-N-benzyl-7-methyl-5-oxo-2-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B255382.png)

![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)

![N-(2,3-dimethylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanamide](/img/structure/B255393.png)




![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)

![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)